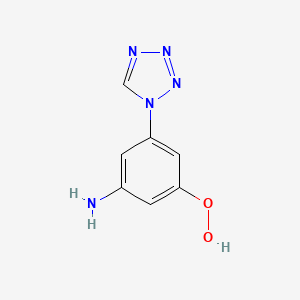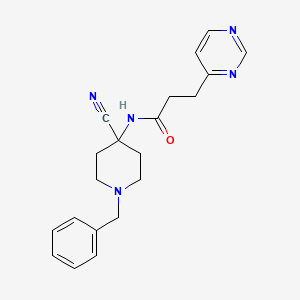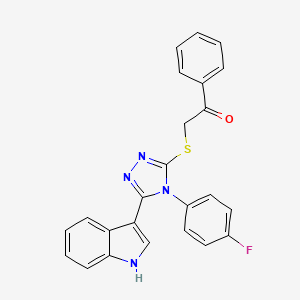
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine” is a complex organic compound. It contains a pentan-3-yl group, which is a five-carbon alkyl group . The “5,6,7,8-tetrahydroquinolin-8-amine” part of the molecule suggests it contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline backbone, with the pentan-3-yl group and an amine group attached. Quinoline is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and degree of unsaturation would all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine and its derivatives have been explored for their potential in chemical synthesis. A study by Abdelmohsen and El-Ossaily (2015) discusses a green and simple method for synthesizing related compounds using DABCO as a catalyst, highlighting its environmental friendliness and excellent yields (Abdelmohsen & El-Ossaily, 2015).
Cancer Therapies
- Related compounds, particularly chloroquine analogs, have shown potential in cancer therapies. Solomon and Lee (2009) discuss how chloroquine, a compound structurally similar to N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine, can sensitize cell-killing effects by radiation and chemotherapeutic agents in a cancer-specific manner (Solomon & Lee, 2009).
Antimalarial Applications
- The class of 8-aminoquinolines, to which N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine belongs, has historical significance in antimalarial drug development. A study by Grewal (1981) reviews the activity of 8-aminoquinolines against malaria parasites and their modes of action (Grewal, 1981).
Neurological Research
- Tetrahydroquinolines, a broader category including N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine, have been identified in the brain and associated with neurological conditions. Kohno, Ohta, and Hirobe (1986) identified tetrahydroisoquinoline in the rat brain, suggesting its potential role in inducing parkinsonism (Kohno, Ohta, & Hirobe, 1986).
Pharmaceutical Chemistry
- Research in pharmaceutical chemistry has explored the synthesis of novel compounds using tetrahydroquinolines. The study of the chemistry of tetrahydroquinolines by Muthukrishnan, Sridharan, and Menéndez (2019) emphasizes their importance in the development of pharmacologically active compounds (Muthukrishnan, Sridharan, & Menéndez, 2019).
Catalysis and Organic Chemistry
- The use of related quinolines in catalysis and organic chemistry reactions has been a topic of study. Utsunomiya and Hartwig (2003) report on a ruthenium-catalyzed hydroamination of vinylarenes with secondary aliphatic and benzylic amines, showcasing the role of quinolines in catalytic processes (Utsunomiya & Hartwig, 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-pentan-3-yl-5,6,7,8-tetrahydroquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-12(4-2)16-13-9-5-7-11-8-6-10-15-14(11)13/h6,8,10,12-13,16H,3-5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYFNGRIVMOYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCCC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-Methylbutanoyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2842569.png)
![2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2842570.png)
![3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2842571.png)
![5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2842572.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2842573.png)



![3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2842583.png)


![3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842588.png)

![Furan-2-yl-[4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B2842590.png)